Naphtho[2,1-D][1,3]oxazol-2-amine
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Overview
Description
Naphtho[2,1-D][1,3]oxazol-2-amine is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-D][1,3]oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method involves using TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphtho[2,1-D][1,3]oxazole skeletons .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, combined with efficient catalytic systems, makes this compound accessible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-D][1,3]oxazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoxazole-related bioactive molecules and polyaryloxazole-related derivatives .
Scientific Research Applications
Naphtho[2,1-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of advanced materials, such as naphthoxazole-doped materials.
Mechanism of Action
The mechanism of action of naphtho[2,1-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. The compound’s bioactivity is often attributed to its ability to form stable complexes with biological macromolecules, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzoxazole: Similar to oxazole but with a fused benzene ring.
Naphthoxazole: A broader class of compounds that includes naphtho[2,1-D][1,3]oxazol-2-amine.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzo[g][1,3]benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIUYAJFFXBLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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